NBI 42902 belongs to a series of substituted uracils designed as potent antagonists of the human gonadotropin-releasing hormone (GnRH) receptor []. These compounds are being investigated for their potential in treating conditions related to hormone regulation, such as prostate cancer and endometriosis.
NBI 42902 is synthesized through a multi-step process involving modifications at the 1, 3, and 5 positions of the uracil ring [, ]. While specific details of the synthesis are not provided in the abstracts, the key step likely involves attaching the phenylglycinol-derived side chain at the 3-position of the uracil ring.
NBI 42902 comprises a uracil core with substitutions at the 1, 3, 5, and 6 positions [].
NBI 42902 exhibits atropisomerism due to restricted rotation around the bond connecting the 5-phenyl group and the uracil core []. This results in two separable atropisomers detectable by NMR spectroscopy and separable by HPLC. The interconversion rate constant (k) between the atropisomers is slow (5.07 x 10^-5 s^-1) with a high rotational barrier (ΔG‡ = 97.4 kJ mol^-1) in aqueous solution at 25°C [].
NBI 42902 acts as a potent antagonist of the human GnRH receptor, effectively blocking the action of GnRH []. By binding to the receptor, it prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This disruption of the hypothalamic-pituitary-gonadal axis leads to suppression of sex hormone production.
NBI 42902 exhibits subnanomolar binding affinity (Ki = 0.56 nM) for the human GnRH receptor []. It also displays high affinity for the monkey GnRH receptor (Ki = 3.9 nM) []. In cynomolgus monkeys, oral administration of NBI 42902 resulted in good plasma exposure with a Cmax of 737 ng/mL and an AUC of 2392 ng/mL·h at a 10 mg/kg dose [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: